molecular formula C16H18BrN3O2S B2538843 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923174-22-5

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No. B2538843
CAS RN: 923174-22-5
M. Wt: 396.3
InChI Key: DOVNVQTTYVDIGV-UHFFFAOYSA-N
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Description

“N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical and spectral characteristics . The molecular docking study demonstrated that the compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were confirmed by their physicochemical properties and spectroanalytical data .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by 1H-NMR, 13C-NMR, IR, Mass, and CHN .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been studied . The asymmetric unit consists of one formula unit of the title molecule and one water molecule . This compound’s structure is novel and has been reported for the first time .

Antimicrobial Activity

The compound has shown promising antimicrobial activity . It has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The compound has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some derivatives of the compound were found to be the most active ones against the breast cancer cell line .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies demonstrated that the compound displayed good docking score within the binding pocket of the selected PDB ID .

Drug Designing

The compound has the potential to be used as lead compounds for rational drug designing . It showed promising ADME properties .

Antiproliferative Agents

The compound has been studied as a prospective antiproliferative agent . Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound .

Synthesis and Characterization

The compound has been synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data .

Biological Significance

The compound has shown biological significance . It has been synthesized to overcome the challenges of microbial resistance as well as to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . They are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against cancer cell lines such as the oestrogen receptor positive human breast adenocarcinoma (MCF7) .

Mode of Action

Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antiproliferative activity, it is likely that the compound interacts with cellular targets to inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

Given its antimicrobial and antiproliferative activities, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and cancer cells, leading to their death or growth inhibition .

Pharmacokinetics

Molecular docking studies have been carried out to study the binding mode of similar compounds with their receptors . These studies can provide valuable insights into the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of targeted cells. In the context of antimicrobial activity, this results in the death of the bacteria or fungi. In the context of antiproliferative activity, this results in the inhibition of cancer cell growth .

Safety and Hazards

The synthesized compounds were evaluated for their in vitro antimicrobial activity and anticancer activity . The results revealed that some compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . Anticancer screening results demonstrated that some compounds were found to be the most active ones against cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

Future Directions

The synthesized compounds have shown promising results in combating microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular docking study demonstrated that the compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties . These results suggest that these compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-10(17)5-7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNVQTTYVDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

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